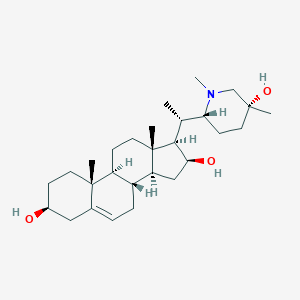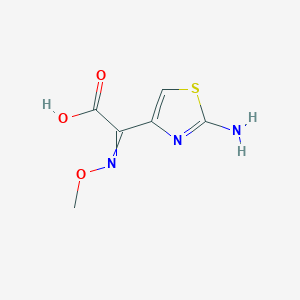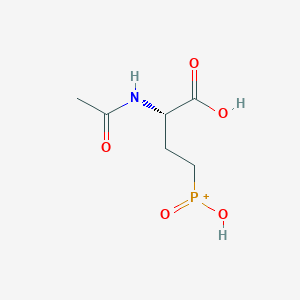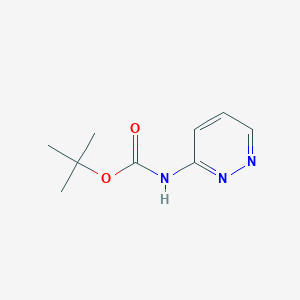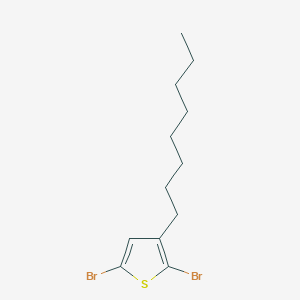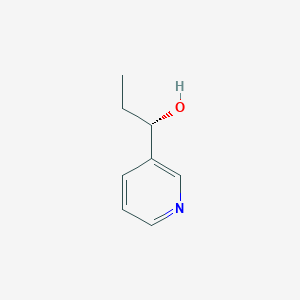
(S)-1-(pyridin-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(pyridin-3-yl)propan-1-ol, also known as 3-pyridyl-1-propanol, is a chiral alcohol with a pyridine ring attached to a propanol chain. It has been widely studied for its potential use in pharmaceuticals, as it exhibits a range of biological activities. In
Mécanisme D'action
The mechanism of action of (S)-1-(pyridin-3-yl)propan-1-ol is not fully understood. However, it is believed to exert its biological effects through multiple pathways, including the modulation of signaling pathways and the regulation of gene expression. It has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases, including cancer and neurological disorders. It also exhibits antiproliferative and proapoptotic effects in cancer cells, which may contribute to its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (S)-1-(pyridin-3-yl)propan-1-ol is its high degree of enantiomeric purity, which makes it suitable for use in pharmaceuticals. However, one limitation is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the study of (S)-1-(pyridin-3-yl)propan-1-ol. One area of research is the development of novel synthetic methods for the production of this compound with improved yield and purity. Another area of research is the investigation of its potential use in combination with other drugs for the treatment of cancer and other diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its biological effects.
In conclusion, this compound is a chiral alcohol with a range of potential applications in pharmaceuticals. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop more effective treatments for various diseases.
Méthodes De Synthèse
(S)-1-(pyridin-3-yl)propan-1-ol can be synthesized through various methods. One of the most common methods is the asymmetric reduction of pyridine-3-carboxylic acid with sodium borohydride in the presence of a chiral ligand. Another method involves the reduction of 3-pyridyl ketone with a chiral reducing agent. The resulting product is a chiral alcohol with a high degree of enantiomeric purity.
Applications De Recherche Scientifique
(S)-1-(pyridin-3-yl)propan-1-ol has been studied for its potential use in pharmaceuticals, particularly in the treatment of cancer, inflammation, and neurological disorders. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It also has anti-inflammatory properties by suppressing the production of inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
(1S)-1-pyridin-3-ylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8(10)7-4-3-5-9-6-7/h3-6,8,10H,2H2,1H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGGGNADMGYZFG-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CN=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

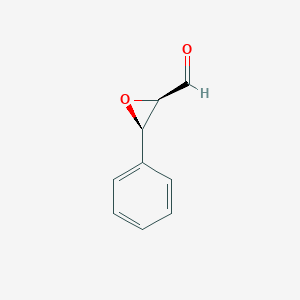

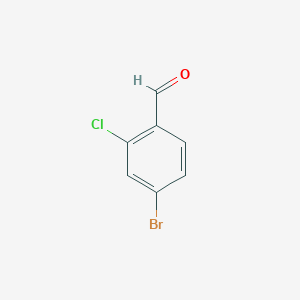
![(6R,7R)-7-amino-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143074.png)
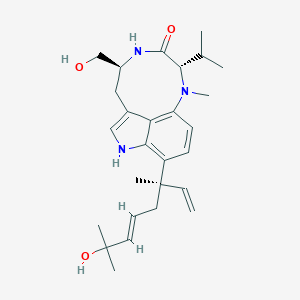
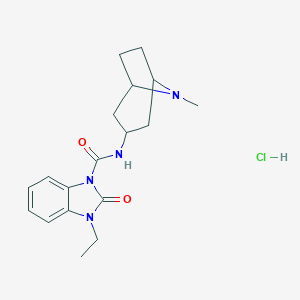
![Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)](/img/structure/B143080.png)
